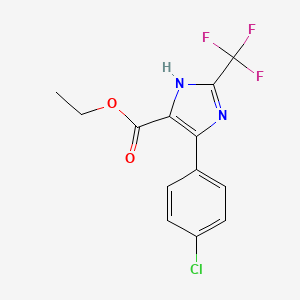
ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate
Overview
Description
Ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate, also known as CTI, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of imidazole derivatives and has shown promising results in various studies related to biological and chemical applications.
Scientific Research Applications
Chemical and Thermal Process Precursors
One notable area of research that relates indirectly to the compound's broader family involves the study of chlorophenols (CPs) as precursors in chemical and thermal processes, such as Municipal Solid Waste Incineration (MSWI). CPs, including those with chlorophenyl groups, are significant due to their role in the formation of dioxins during combustion processes. This research, while not directly on ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate, highlights the environmental implications and the chemical behavior of related chlorophenyl compounds in industrial and waste management contexts (Peng et al., 2016).
Antitumor Activity of Imidazole Derivatives
Research into imidazole derivatives, including those similar to ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate, reveals their potential antitumor activities. This includes studies on various imidazole derivatives as candidates for new antitumor drugs. These findings are crucial for understanding the therapeutic potential of imidazole compounds in oncology, suggesting that ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate could be explored for similar biomedical applications (Iradyan et al., 2009).
Antioxidant Evaluation
The study of isoxazolone derivatives, related to the broader chemistry of heterocyclic compounds, highlights significant biological and medicinal properties. This research outlines the synthesis and antioxidant evaluation of various derivatives, indicating the potential of such structures in developing new antioxidants. Although not directly related to ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate, these findings suggest that exploring the antioxidant capabilities of related imidazole derivatives could be fruitful (Laroum et al., 2019).
Synthesis and Transformation of Phosphorylated Derivatives
The synthesis and transformation of phosphorylated derivatives of 1,3-azoles, including imidazoles, shed light on the chemical and biological properties of these compounds. This research provides valuable insights into the synthesis methods and potential applications of 4-phosphorylated imidazole derivatives in various fields, including pharmaceuticals. This area of study could offer a framework for investigating the chemical properties and applications of ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate and similar compounds (Abdurakhmanova et al., 2018).
properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O2/c1-2-21-11(20)10-9(7-3-5-8(14)6-4-7)18-12(19-10)13(15,16)17/h3-6H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIRTYLITVYVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1)C(F)(F)F)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(Quinolin-8-yloxy)ethyl]amine dihydrochloride](/img/structure/B3107799.png)
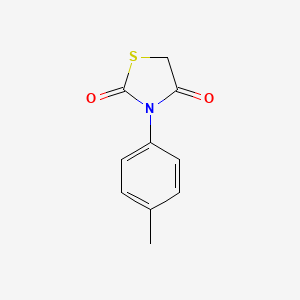
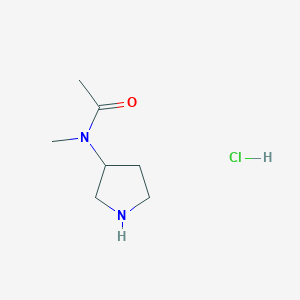
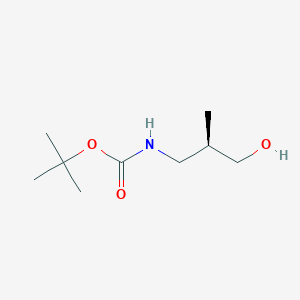
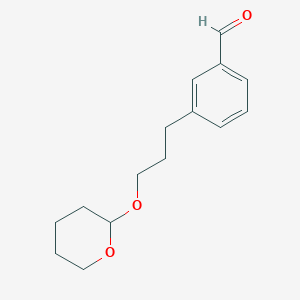
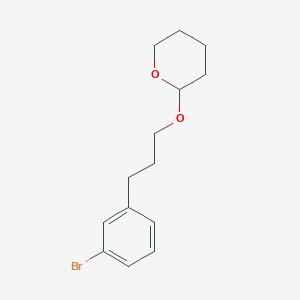
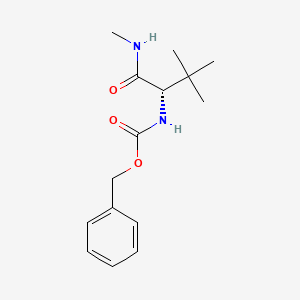

![Diethyl 2-[(3-cyclopentyloxy-4-methoxyphenyl)methylidene]propanedioate](/img/structure/B3107854.png)
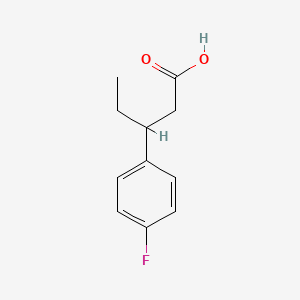
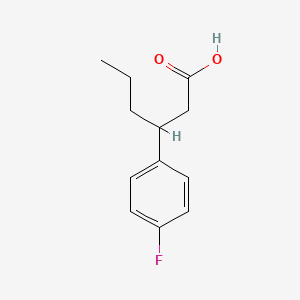
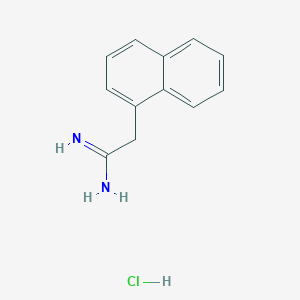
![Naphtho[2,3-b]benzofuran-2-ylboronic acid](/img/structure/B3107884.png)